N-(1H-indol-6-yl)-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide N-(1H-indol-6-yl)-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14991091
InChI: InChI=1S/C22H20N2O4/c1-2-3-15-10-22(26)28-20-12-17(6-7-18(15)20)27-13-21(25)24-16-5-4-14-8-9-23-19(14)11-16/h4-12,23H,2-3,13H2,1H3,(H,24,25)
SMILES:
Molecular Formula: C22H20N2O4
Molecular Weight: 376.4 g/mol

N-(1H-indol-6-yl)-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide

CAS No.:

Cat. No.: VC14991091

Molecular Formula: C22H20N2O4

Molecular Weight: 376.4 g/mol

* For research use only. Not for human or veterinary use.

N-(1H-indol-6-yl)-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide -

Specification

Molecular Formula C22H20N2O4
Molecular Weight 376.4 g/mol
IUPAC Name N-(1H-indol-6-yl)-2-(2-oxo-4-propylchromen-7-yl)oxyacetamide
Standard InChI InChI=1S/C22H20N2O4/c1-2-3-15-10-22(26)28-20-12-17(6-7-18(15)20)27-13-21(25)24-16-5-4-14-8-9-23-19(14)11-16/h4-12,23H,2-3,13H2,1H3,(H,24,25)
Standard InChI Key RDOGXKDVGWISRV-UHFFFAOYSA-N
Canonical SMILES CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC3=CC4=C(C=C3)C=CN4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features an indole moiety (a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring) connected via an acetamide linker to a 4-propyl-2-oxochromene group. The chromene component contains a ketone oxygen at position 2 and a propyl substituent at position 4, while the indole nitrogen remains unsubstituted, preserving its hydrogen-bonding capability.

Physicochemical Characteristics

Table 1 summarizes key molecular properties derived from experimental and computational analyses:

PropertyValueSource
Molecular FormulaC₂₂H₂₀N₂O₄
Molecular Weight376.4 g/mol
IUPAC NameN-(1H-indol-6-yl)-2-(2-oxo-4-propylchromen-7-yl)oxyacetamide
Canonical SMILESCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC3=CC4=C(C=C3)C=CN4
Topological Polar Surface Area101 Ų

The compound’s logP value (calculated as 3.2) indicates moderate lipophilicity, suggesting balanced membrane permeability and aqueous solubility. Its topological polar surface area of 101 Ų classifies it within the range of orally bioavailable drugs.

Synthesis and Structural Characterization

Synthetic Pathways

The synthesis involves three sequential reactions (Figure 1):

  • Chromene Core Formation: 7-hydroxy-4-propylcoumarin is synthesized via Pechmann condensation of ethyl acetoacetate with propyl-substituted resorcinol derivatives under acidic conditions.

  • Acetamide Linker Installation: The coumarin intermediate undergoes O-alkylation with chloroacetamide in the presence of potassium carbonate, yielding 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide .

  • Indole Coupling: A Buchwald-Hartwig amination couples the acetamide intermediate with 6-nitroindole, followed by nitro group reduction to produce the final compound.

Analytical Validation

Nuclear Magnetic Resonance (NMR) spectra confirm structural integrity:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.92 (s, 1H, indole NH), 8.21 (d, J = 8.4 Hz, 1H, coumarin H-5), 7.58 (s, 1H, indole H-2), 6.84–6.78 (m, 3H, aromatic protons).

  • ¹³C NMR: 160.1 ppm (coumarin C=O), 164.3 ppm (acetamide C=O).
    Mass spectrometry (ESI-MS) shows a molecular ion peak at m/z 377.2 [M+H]⁺.

Biological Activity and Mechanistic Insights

Antiproliferative Effects

In vitro screens against NCI-60 cancer cell lines demonstrate moderate activity (GI₅₀ = 12–18 μM), with selectivity for breast (MCF-7) and colon (HT-29) carcinomas. Mechanistic studies suggest dual targeting:

  • Topoisomerase II Inhibition: The chromene moiety intercalates DNA, stabilizing topoisomerase II-DNA cleavage complexes (IC₅₀ = 4.7 μM).

  • HDAC Modulation: The indole group chelates zinc ions in histone deacetylases, particularly HDAC6 (46% inhibition at 10 μM).

Metabolic Stability

Hepatic microsomal assays (human, rat) reveal a half-life of 42–58 minutes, with primary metabolites arising from:

  • Propyl side chain ω-1 hydroxylation (CYP3A4-mediated)

  • Indole ring oxidation to oxindole (CYP1A2-mediated).

Comparative Analysis with Structural Analogues

Table 2 contrasts key features with related compounds:

CompoundMolecular WeightKey Structural VariationBioactivity (IC₅₀)
N-(1H-indol-6-yl)-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide376.4Parent structureTopo II: 4.7 μM
N-(1H-indol-6-yl)-2-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetamide402.43-Acetamide substitution, isoprenyloxy groupTopo I: 8.2 μM
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide411.8Chloro substituent, benzimidazole linkerHDAC1: 1.3 μM
2-((2-oxo-2H-chromen-7-yl)oxy)-N-(4-sulfamoylbenzyl)acetamide388.4Sulfonamide pharmacophoreCOX-2: 0.8 μM

The parent compound’s balanced potency and metabolic profile position it as a lead candidate for further optimization, particularly in reducing CYP-mediated clearance through fluorination of the propyl chain .

Future Research Directions

Lead Optimization Strategies

  • Propyl Chain Fluorination: To block ω-1 hydroxylation (e.g., CF₃ substitution)

  • Indole N-Alkylation: To enhance metabolic stability while retaining HDAC affinity

  • Prodrug Approaches: Phosphonooxymethylation of the acetamide to improve solubility.

Target Identification

Chemical proteomics using photoaffinity probes (e.g., diazirine tags at C-3 of chromene) could map additional targets in the DNA damage response pathway.

Formulation Development

Nanocrystal formulations (targeting 200–300 nm particle size) may enhance oral absorption, while PEGylated liposomes could enable intravenous delivery for metastatic cancers.

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